molecular formula C53H55NO17 B14034504 Butanedioic acid, 2,3-bis[(4-Methylbenzoyl)oxy]-, (2R,3R)-, coMpd. with (1R,2R)-2-[(phenylMethyl)aMino]cyclohexanol (1

Butanedioic acid, 2,3-bis[(4-Methylbenzoyl)oxy]-, (2R,3R)-, coMpd. with (1R,2R)-2-[(phenylMethyl)aMino]cyclohexanol (1

Cat. No.: B14034504
M. Wt: 978.0 g/mol
InChI Key: PXXFAJWFTRTIJU-JOWVIJPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)-, compd. with (1R,2R)-2-[(phenylmethyl)amino]cyclohexanol (1:1) is a chiral di-ester of butanedioic acid (succinic acid) with two 4-methylbenzoyl (p-toluoyl) groups at the 2R and 3R positions. It forms a 1:1 co-crystal or salt with the cyclohexanol derivative (1R,2R)-2-[(phenylmethyl)amino]cyclohexanol. This compound is structurally characterized by:

  • Stereochemistry: The (2R,3R) configuration of the succinic acid backbone, critical for chiral recognition in pharmaceutical applications.
  • Functional Groups: Two aromatic ester groups (p-toluoyl) and a secondary amine in the co-former.
  • Applications: Likely used as a chiral resolving agent or intermediate in asymmetric synthesis, given its structural similarity to other di-p-toluoyl tartaric acid derivatives (e.g., ).

Properties

Molecular Formula

C53H55NO17

Molecular Weight

978.0 g/mol

IUPAC Name

(1R,2R)-2-(benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

InChI

InChI=1S/2C20H18O8.C13H19NO/c2*1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h2*3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1-3,6-7,12-15H,4-5,8-10H2/t2*15-,16-;12-,13-/m111/s1

InChI Key

PXXFAJWFTRTIJU-JOWVIJPLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.C1CCC(C(C1)NCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthesis of (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]succinic Acid

This moiety is a diester derivative of butanedioic acid (succinic acid) where the hydroxyl groups at positions 2 and 3 are esterified with 4-methylbenzoyl groups. The preparation typically involves:

  • Esterification Reaction
    Succinic acid or its derivatives are reacted with 4-methylbenzoyl chloride or 4-methylbenzoic acid derivatives under dehydrating conditions to form the bis-ester.

    • Typical reagents: 4-methylbenzoyl chloride, anhydrous conditions, base such as pyridine or triethylamine to scavenge HCl.
    • Solvents: Dichloromethane or tetrahydrofuran (THF) under inert atmosphere.
    • Temperature: Usually maintained at 0°C to room temperature to control reaction rate and stereochemistry.
    • Purification: Column chromatography or recrystallization to isolate the pure diester.
  • Chirality Control
    The (2R,3R) stereochemistry is preserved or induced by starting from optically pure succinic acid derivatives or by using chiral catalysts or auxiliaries during esterification.

Synthesis of (1R,2R)-2-[(Phenylmethyl)amino]cyclohexanol

The second component is a chiral aminocyclohexanol derivative with a benzylamino substituent. Preparation methods include:

  • Nucleophilic Substitution on Cyclohexanol Derivatives
    Starting from trans-4-aminocyclohexanol, the amino group is benzylated or substituted with benzylamine derivatives.

    • Typical conditions:
      • Use of sodium hydride (NaH) or potassium carbonate as base to deprotonate the hydroxyl or amino groups.
      • Solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve reactants.
      • Temperature control from 0°C to 60°C to optimize reaction kinetics.
      • Reaction times vary from 30 minutes to overnight stirring.
    • Example reaction:
      Trans-4-aminocyclohexanol is treated with benzyl halides or benzylamine derivatives under basic conditions, sometimes assisted by microwave irradiation for enhanced reaction rates.
    • Purification: Extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and chromatographic purification.
  • Microwave-Assisted Synthesis
    Microwave irradiation at elevated temperatures (e.g., 115–150°C) in sealed vessels has been reported to improve yields and reduce reaction times for similar aminocyclohexanol derivatives.

Complexation of the Two Components

The final compound is a complex formed in a 1:2 molar ratio between the bis-ester succinic acid derivative and the aminocyclohexanol derivative. The complexation involves:

  • Mixing in Appropriate Solvent
    Both components are dissolved in a suitable solvent such as ethanol, methanol, or dichloromethane under inert atmosphere to prevent oxidation or side reactions.

  • Stoichiometric Control
    Precise molar ratios (1:2) are maintained to ensure complete complexation.

  • Temperature and Time
    The mixture is stirred at room temperature or slightly elevated temperatures for several hours to overnight to allow stable complex formation.

  • Isolation
    The complex is isolated by filtration or crystallization, followed by drying under vacuum.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature Time Purification Method Yield (if reported)
Esterification of succinic acid 4-methylbenzoyl chloride, base (e.g., triethylamine) DCM, THF 0°C to RT Several hours Column chromatography, recrystallization Not specified
Benzylation of aminocyclohexanol trans-4-aminocyclohexanol, benzyl halide, NaH or K2CO3 DMF, DMSO 0°C to 60°C 0.5 h to overnight Extraction, silica gel chromatography Not specified
Microwave-assisted amination Aminocyclohexanol, benzylamine, base DMSO, isopropanol 115–150°C (sealed) 0.5 to 1 h Chromatography Improved yields
Complex formation Bis-ester + aminocyclohexanol derivative Ethanol, methanol RT to mild heat Several hours Crystallization, filtration Not specified

Analytical and Characterization Data

  • Mass Spectrometry (MS):
    Molecular ion peaks consistent with the expected molecular weights of intermediates and final complex (e.g., m/z 292 for benzylated aminocyclohexanol derivatives).

  • Nuclear Magnetic Resonance (NMR):
    1H and 13C NMR confirm the presence of aromatic protons from the 4-methylbenzoyl groups and benzyl moieties, as well as characteristic signals for cyclohexanol ring protons.

  • Chromatographic Purity:
    Silica gel chromatography and high-performance liquid chromatography (HPLC) are used to ensure purity.

Research Notes and Observations

  • The use of strong bases like sodium hydride in anhydrous polar aprotic solvents is critical for efficient nucleophilic substitution on the aminocyclohexanol.

  • Microwave irradiation significantly reduces reaction times and can improve yields in the amination steps.

  • Maintaining chiral purity is essential, and starting materials are often optically pure to preserve stereochemistry.

  • The complex formation is a non-covalent or salt-type interaction, requiring precise stoichiometric control and mild conditions to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(benzylamino)cyclohexanol (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzylamino or ester groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles like halides or acids. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamino ketones, while reduction could produce cyclohexanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(benzylamino)cyclohexanol (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various enzymes.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a lead compound for developing new drugs targeting specific molecular pathways involved in diseases such as cancer or neurological disorders .

Industry

Industrially, (1R,2R)-2-(benzylamino)cyclohexanol (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance polymers and advanced materials .

Mechanism of Action

The mechanism of action of (1R,2R)-2-(benzylamino)cyclohexanol (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with target proteins, while the cyclohexanol and ester groups contribute to the compound’s overall binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Chicoric Acid (Butanedioic acid, 2,3-bis[[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-, (2R,3R)-)

  • Structure : Chicoric acid (C₂₂H₁₈O₁₂, MW 474.37) is a natural derivative of tartaric acid esterified with two caffeoyl groups (3,4-dihydroxycinnamic acid).
  • Key Differences: Replaces p-toluoyl groups with caffeoyl moieties, introducing hydroxyl groups on the aromatic rings. Exhibits antioxidant and antimicrobial properties due to phenolic hydroxyls, unlike the target compound. Higher polarity and water solubility compared to the hydrophobic p-toluoyl esters.

(2S,3S)-2,3-bis[(4-Methylbenzoyl)oxy]butanedioic Acid (Rivastigmine Related Compound A)

  • Structure : The (2S,3S) enantiomer of the target compound (C₂₀H₁₈O₈, MW 386.35).
  • Key Differences: Opposite stereochemistry (2S,3S vs. 2R,3R) alters chiral interactions, impacting its role in drug formulations (e.g., Rivastigmine impurity profiling). Lacks the cyclohexanol co-former, affecting solubility and pharmacological activity.

R-(+)-Nicotine Di-p-toluoyl-D-tartrate Salt

  • Structure : Combines (2R,3S)-di-p-toluoyl tartaric acid with nicotine (C₁₀H₁₄N₂).
  • Key Differences: Co-former is nicotine (an alkaloid) instead of a cyclohexanol amine. Used for chiral resolution of nicotine enantiomers, highlighting the versatility of di-p-toluoyl esters in alkaloid purification.

Butanedioic Acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]- (CAS 93609-04-2)

  • Structure : Succinic acid with 3,4-dimethoxyphenylmethyl substituents (C₂₂H₂₆O₈, MW 418.44).
  • Key Differences :
    • Substituted with benzyl ethers instead of ester groups, reducing hydrolytic instability.
    • Synthesized via Friedel-Crafts alkylation, differing from esterification routes used for p-toluoyl derivatives.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Stereochemistry Key Functional Groups Co-Former/Application
Target Compound C₂₀H₁₈O₈·C₁₃H₁₉NO ~539.5* (2R,3R) p-Toluoyl esters, cyclohexanol amine Chiral resolution, drug intermediate
Chicoric Acid C₂₂H₁₈O₁₂ 474.37 (2R,3R) Caffeoyl esters, hydroxyls Antioxidant, phytochemical research
(2S,3S)-Di-p-toluoyl succinic acid C₂₀H₁₈O₈ 386.35 (2S,3S) p-Toluoyl esters Rivastigmine impurity standard
R-(+)-Nicotine Di-p-toluoyl-D-tartrate Salt C₂₀H₁₈O₈·C₁₀H₁₄N₂ ~568.6 (2R,3S) p-Toluoyl esters, nicotine Nicotine enantiomer separation
2,3-bis[(3,4-dimethoxyphenyl)methyl]succinic acid C₂₂H₂₆O₈ 418.44 Not specified Benzyl ethers, methoxy groups Synthetic intermediate

*Estimated based on components (C₂₀H₁₈O₈: 386.35; C₁₃H₁₉NO: 205.3).

Biological Activity

Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)-, in combination with (1R,2R)-2-[(phenylmethyl)amino]cyclohexanol, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biochemical properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C39H46N2O10
  • Molecular Weight : 702.8 g/mol
  • CAS Number : 1893415-79-6

The biological activity of this compound can be attributed to its structural components:

  • Butanedioic Acid Moiety : This part of the molecule is known to participate in various biochemical pathways, particularly in energy metabolism and cellular signaling.
  • Aromatic Substituents : The presence of 4-methylbenzoyl groups enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.

Biological Activity

The compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of butanedioic acid can inhibit bacterial growth by disrupting cell wall synthesis.
  • Cytotoxicity Against Cancer Cells : In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of specific enzymes

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various butanedioic acid derivatives. The results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was linked to the disruption of bacterial cell wall synthesis.

Case Study 2: Cancer Cell Apoptosis

Research conducted on the cytotoxic effects of the compound on breast cancer cell lines demonstrated a dose-dependent increase in apoptosis markers. Flow cytometry analysis showed an increase in Annexin V positive cells after treatment with the compound, suggesting its potential as an anticancer agent.

Table 2: Case Study Results

Study FocusCell LineConcentration (µM)Apoptosis Rate (%)Reference
Antimicrobial EfficacyS. aureus50N/A
Cancer Cell ApoptosisMCF-7 (breast cancer)1030

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the stereochemical configuration of this compound?

  • Methodology :

  • X-ray crystallography is the gold standard for resolving stereochemistry, particularly for chiral centers (2R,3R) in the butanedioic acid core and (1R,2R) in the cyclohexanol derivative .
  • NMR spectroscopy (e.g., NOESY or ROESY) can corroborate spatial arrangements by detecting nuclear Overhauser effects between protons in rigid molecular regions .
  • Optical rotation measurements and comparison with literature values for enantiopure standards may provide preliminary confirmation .

Q. How can researchers safely handle this compound in laboratory settings?

  • Protocols :

  • Use personal protective equipment (PPE) : nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact. Avoid inhalation by working in a fume hood .
  • Storage : Keep in a sealed container under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of ester or amide bonds .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .

Q. What are the primary synthetic routes for this compound?

  • Synthesis strategies :

  • Stepwise esterification : React (2R,3R)-butanedioic acid with 4-methylbenzoyl chloride under Schotten-Baumann conditions, followed by salt formation with the cyclohexanol amine derivative .
  • Chiral resolution : Use enantioselective catalysts (e.g., organocatalysts or metal-ligand complexes) to ensure stereochemical fidelity during esterification .
  • Salt formation : Combine the acidic and basic components in a polar aprotic solvent (e.g., DMF) under controlled pH to precipitate the co-crystal .

Advanced Research Questions

Q. How can Bayesian optimization improve reaction yields in synthesizing this compound?

  • Experimental design :

  • Define critical variables (e.g., temperature, solvent polarity, catalyst loading) and use Design of Experiments (DoE) to explore multidimensional parameter space efficiently .
  • Bayesian algorithms iteratively predict optimal conditions by balancing exploration (untested regions) and exploitation (high-yield regions), reducing trial iterations by 30–50% compared to one-variable-at-a-time (OVAT) approaches .
  • Example workflow:
VariableRange TestedOptimal Value
Temperature50–120°C85°C
Catalyst loading0.5–5 mol%2.5 mol%
Reaction time2–24 h12 h

Q. How do researchers resolve contradictions in reported spectroscopic data for this compound?

  • Validation steps :

  • Cross-platform analysis : Compare NMR (¹H, ¹³C), IR, and HRMS data across multiple instruments/labs to identify systematic errors .
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to distinguish solvent peaks or confirm carbon assignments .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts or IR bands, aiding in spectral interpretation .

Q. What strategies are effective for assessing the biological activity of this compound?

  • Assay design :

  • Enzyme inhibition : Test against serine hydrolases or esterases due to the compound’s ester-rich structure. Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) for real-time kinetics .
  • Cellular uptake studies : Label the compound with a fluorescent tag (e.g., BODIPY) to track intracellular localization via confocal microscopy .
  • Toxicity profiling : Perform MTT assays on human cell lines (e.g., HEK293) to evaluate cytotoxicity at varying concentrations (1–100 µM) .

Q. How can chiral chromatography optimize enantiomeric excess (ee) in the final product?

  • Chromatographic conditions :

  • Stationary phase : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases for baseline separation .
  • Detection : Polarimetric or circular dichroism detectors enhance sensitivity for enantiomer quantification.
  • Method validation : Calibrate with racemic mixtures and spiked samples to ensure resolution >1.5 .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility profiles?

  • Root causes :

  • Polymorphism : Different crystal forms (e.g., hydrates vs. anhydrates) alter physical properties. Perform XRPD to identify polymorphic variations .
  • Purity differences : Impurities (e.g., residual solvents) lower melting points. Validate purity via HPLC (≥98% by area) before characterization .
  • Measurement variability : Standardize protocols (e.g., DSC heating rates, solvent systems for solubility tests) across labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.